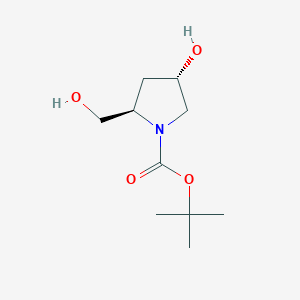

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

概要

説明

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring both hydroxyl and carboxylate functional groups, makes it versatile for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

Protection of Functional Groups: Protecting groups like tert-butyl are introduced to protect the hydroxyl group during subsequent reactions.

Hydroxylation: Hydroxylation of the pyrrolidine ring is carried out using reagents like osmium tetroxide or other oxidizing agents.

Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a reaction with formaldehyde or other suitable reagents.

Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

化学反応の分析

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, enabling selective reactions at other sites.

| Reaction Type | Conditions | Outcome | Citation |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Yields free pyrrolidine amine | |

| HCl in dioxane | Forms hydrochloride salt |

Deprotection under acidic conditions (e.g., TFA) cleaves the Boc group, regenerating the amine for further functionalization . Hydrochloric acid in dioxane produces stable amine hydrochlorides .

Esterification and Etherification

The hydroxyl and hydroxymethyl groups undergo nucleophilic substitution or condensation.

The C4 hydroxyl group reacts with acetyl chloride to form esters , while Mitsunobu conditions enable ether synthesis with alcohols . Silylation with tert-butyldimethylsilyl chloride (TBSCl) protects the hydroxyl group for subsequent steps .

Oxidation Reactions

The hydroxymethyl group (C2) is oxidized to a carbonyl or carboxylic acid.

| Reaction Type | Oxidizing Agent | Outcome | Citation |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄ | C2-carboxylic acid | |

| Swern Oxidation | Oxalyl chloride, DMSO | C2-aldehyde |

Oxidation converts the hydroxymethyl group into a reactive aldehyde or carboxylic acid, facilitating further derivatization (e.g., amide bond formation) .

Catalytic Hydrogenation

The compound participates in hydrogenation to saturate alkynes or reduce ketones.

| Substrate | Catalyst | Conditions | Product | Citation |

|---|---|---|---|---|

| Alkyne intermediate | Pd/C, H₂ | EtOH, 24 h | C3-hydroxypropyl derivative |

In one study, a propargyl alcohol derivative underwent hydrogenation with Pd/C to yield a saturated hydroxypropyl side chain .

Cross-Coupling Reactions

The compound’s hydroxyl groups enable participation in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Sonogashira Coupling | CuI, Pd(PPh₃)₄, propargyl alcohol | C4-alkynylated derivative |

A Sonogashira coupling with propargyl alcohol introduced an alkyne moiety at the C4 position, later hydrogenated to a propyl group .

Stereospecific Reactions

The (2R,4S) configuration directs stereochemical outcomes in synthesis.

| Reaction Type | Conditions | Stereochemical Outcome | Citation |

|---|---|---|---|

| Grignard Addition | RMgX, Et₂O | Retention of C2/C4 configuration |

Grignard reagents add to ketone intermediates without racemization, preserving the chiral centers .

Comparative Reactivity of Stereoisomers

The stereochemistry at C2 and C4 significantly impacts biological activity:

| Stereoisomer | Bioactivity (IC₅₀) | Target Protein | Citation |

|---|---|---|---|

| (2R,4S) | 12 nM | β3 Adrenergic Receptor | |

| (2S,4R) | 450 nM | β3 Adrenergic Receptor |

The (2R,4S) isomer exhibits 38-fold higher potency than its (2S,4R) counterpart in receptor binding .

Stability and Handling

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₉N₁O₄

- Molecular Weight : 217.26 g/mol

- CAS Number : 77450-03-4

The compound features a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester, which contributes to its unique reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can serve as a scaffold for developing antiviral agents against various viral infections, including those caused by HIV and hepatitis viruses .

As a Building Block in Drug Synthesis

This compound acts as an important intermediate in synthesizing various pharmaceuticals. Its ability to undergo further functionalization allows chemists to create complex molecules with desired biological activities. For example, it can be utilized to synthesize amino acids or peptide mimetics that are crucial in drug development .

Chiral Auxiliary

Due to its chiral nature, this compound is employed as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific therapeutic effects .

Synthesis of Natural Products

The compound has been used as a precursor in the total synthesis of various natural products. Its functional groups allow for diverse reactions, facilitating the construction of complex organic frameworks found in many natural compounds .

Case Studies

作用機序

The mechanism of action of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy and specificity.

類似化合物との比較

Similar Compounds

- (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2R,4S)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its tert-butyl protecting group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.

生物活性

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 77450-03-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and hydroxy functionalities, which are critical for its biological interactions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Antibacterial Properties :

A study evaluated the effects of various pyrrolidine derivatives on the Type III Secretion System (T3SS) in bacteria. The results indicated that certain compounds significantly inhibited the secretion of virulence factors, suggesting that this compound could be effective against pathogens like C. rodentium . -

Anticancer Activity :

Research on structurally similar compounds revealed their potential to induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may also possess anticancer properties through similar mechanisms . -

Anti-inflammatory Effects :

A recent investigation demonstrated that derivatives of this compound could reduce levels of inflammatory cytokines in vitro. This positions this compound as a candidate for further development in treating inflammatory diseases .

特性

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507601 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77450-03-4 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。